2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves the following steps:
Formation of 4-methyl-1,3-benzothiazole: This can be achieved by reacting o-aminothiophenol with acetic acid and a suitable oxidizing agent.
Nitration: The 4-methyl-1,3-benzothiazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.
Amidation: Finally, the chlorinated compound is reacted with an appropriate amine to form the benzamide moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides such as lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-aminobenzamide.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity and contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
- 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-aminobenzamide
Uniqueness
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-7-9(19(21)22)5-6-11(10)16/h2-7H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUOLCIWYBGWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.